molecular formula C8H18Si2 B13111752 1,1,1,2-Tetramethyl-2,2-divinyldisilane

1,1,1,2-Tetramethyl-2,2-divinyldisilane

Cat. No.: B13111752
M. Wt: 170.40 g/mol
InChI Key: SSKBZCXSHBXUFK-UHFFFAOYSA-N
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Description

1,1,1,2-Tetramethyl-2,2-divinyldisilane is an organosilicon compound with the molecular formula C8H18Si2 It is characterized by the presence of two silicon atoms bonded to vinyl groups and methyl groups

Preparation Methods

The synthesis of 1,1,1,2-Tetramethyl-2,2-divinyldisilane typically involves the reaction of vinylsilane derivatives with methylsilane derivatives under specific conditions. One common method includes the use of platinum-catalyzed hydrosilylation reactions, where vinylsilane reacts with tetramethylsilane in the presence of a platinum catalyst to form the desired product . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1,1,1,2-Tetramethyl-2,2-divinyldisilane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,2-Tetramethyl-2,2-divinyldisilane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetramethyl-2,2-divinyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl groups. These groups can participate in polymerization reactions, forming long chains or networks. The silicon atoms in the compound can also form strong bonds with oxygen, nitrogen, and other elements, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

1,1,1,2-Tetramethyl-2,2-divinyldisilane can be compared with other similar compounds, such as:

    1,1,2,2-Tetramethyl-1,2-divinyldisilane: Similar in structure but with different substitution patterns on the silicon atoms.

    1,2-Dichlorotetramethyldisilane: Contains chlorine atoms instead of vinyl groups, leading to different reactivity and applications.

    Hexamethyldisilane: Lacks vinyl groups, making it less reactive in certain types of chemical reactions. The uniqueness of this compound lies in its combination of vinyl and methyl groups, which confer specific reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C8H18Si2

Molecular Weight

170.40 g/mol

IUPAC Name

bis(ethenyl)-methyl-trimethylsilylsilane

InChI

InChI=1S/C8H18Si2/c1-7-10(6,8-2)9(3,4)5/h7-8H,1-2H2,3-6H3

InChI Key

SSKBZCXSHBXUFK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C=C)C=C

Origin of Product

United States

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